Hydroxy-PEG10-Boc

描述

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Scientific Disciplines

Polyethylene glycol (PEG) and its derivatives are hydrophilic, biocompatible, and non-immunogenic polymers widely utilized in biomedical and pharmaceutical research. thermofisher.commdpi.comchempep.com These polymers are composed of repeating ethylene (B1197577) oxide units and can be synthesized in various lengths and with different terminal functional groups. biochempeg.commdpi.com This versatility has led to their extensive use in a multitude of scientific applications, including drug delivery, tissue engineering, and diagnostics. biochempeg.combiochempeg.com

Significance of PEGylation in Enhancing Molecular Functionality

PEGylation is the process of attaching PEG chains to molecules such as proteins, peptides, or small drug compounds. wikipedia.orgnih.gov This modification can significantly improve the therapeutic efficacy of these molecules by altering their physicochemical properties. wikipedia.org Key advantages of PEGylation include:

Increased Solubility: PEGylation can enhance the water solubility of hydrophobic drugs, which is a common challenge in drug development. wikipedia.orgnih.gov

Extended Circulation Time: By increasing the hydrodynamic size of a molecule, PEGylation reduces its clearance by the kidneys, leading to a longer half-life in the body. wikipedia.orgresearchgate.net

Reduced Immunogenicity: The PEG chain can "shield" the attached molecule from the immune system, reducing the likelihood of an immune response. wikipedia.orgscispace.com

Enhanced Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, thereby increasing their stability. nih.govaxispharm.com

Role of PEG Spacers in Modifying Solubility and Stability

The PEG chain in a molecule like Hydroxy-PEG10-t-butyl ester acts as a flexible spacer, which is crucial for its function. chempep.comaxispharm.com This spacer arm provides several benefits:

Improved Solubility: The hydrophilic nature of the PEG spacer significantly increases the solubility of the entire molecule in aqueous environments. cd-bioparticles.netbroadpharm.comchemicalbook.com

Enhanced Stability: The PEG chain can create a protective hydration shell around the molecule, which helps to stabilize it and prevent aggregation. mdpi.comaxispharm.comuibk.ac.at

Spatial Separation: The spacer physically separates the two terminal functional groups, allowing them to react independently without steric hindrance. chempep.com

Molecular Architecture of Hydroxy-PEG10-t-butyl Ester

The specific structure of Hydroxy-PEG10-t-butyl ester is central to its utility in chemical synthesis and bioconjugation.

Table 1: Key Properties of Hydroxy-PEG10-t-butyl Ester

| Property | Description |

|---|---|

| Chemical Formula | C27H54O13 |

| Molecular Weight | 586.7 g/mol |

| Appearance | A solid or liquid, depending on purity and temperature. |

| Solubility | Soluble in water and many organic solvents. cd-bioparticles.netbroadpharm.com |

Note: The exact properties may vary slightly between different suppliers.

Terminal Hydroxyl Group Significance for Derivatization

The terminal hydroxyl (-OH) group is a key reactive site on the Hydroxy-PEG10-t-butyl ester molecule. cd-bioparticles.netbroadpharm.com This alcohol functionality allows for a wide range of chemical modifications, a process often referred to as derivatization. nih.govmdpi.com The hydroxyl group can be activated or converted into other functional groups, enabling the attachment of various molecules, including:

Proteins

Peptides

Antibodies

Small molecule drugs

Fluorescent dyes

This versatility makes Hydroxy-PEG10-t-butyl ester a valuable building block for creating complex bioconjugates. mdpi.comnih.gov

t-butyl Ester as a Protected Carboxyl Group and its Deprotection Mechanism

The other end of the molecule features a t-butyl ester. This group serves as a protecting group for a carboxylic acid. thieme.dethieme-connect.com Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group (in this case, the carboxylic acid) from undergoing unwanted reactions while other parts of the molecule are being modified. slideshare.net

The t-butyl ester is particularly useful because it is stable under many reaction conditions but can be easily removed when desired. thieme.dethieme-connect.com The process of removing the protecting group is called deprotection. The t-butyl ester is typically deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) or phosphoric acid. thieme.deacs.orgorganic-chemistry.org This selective removal regenerates the carboxylic acid, which can then participate in further reactions, such as amide bond formation with an amine-containing molecule.

PEG10 Chain Length Considerations in Molecular Design

The "PEG10" designation indicates that the polyethylene glycol spacer in this molecule consists of ten repeating ethylene glycol units. The length of the PEG chain is a critical parameter in the design of PEGylated molecules and can significantly impact their biological properties. nih.govrsc.orgacs.org

The choice of a ten-unit chain length is a balance between several factors:

Sufficient Spacer Length: A chain of this length is generally adequate to provide the benefits of PEGylation, such as increased solubility and stability, without being excessively large. dovepress.com

Reactivity: The chain length can influence the accessibility of the terminal functional groups for subsequent reactions. rsc.org

Therefore, the PEG10 chain in Hydroxy-PEG10-t-butyl ester represents a deliberate choice to optimize the performance of the resulting conjugates in specific research applications.

Research Context and Scope of Hydroxy-PEG10-t-butyl Ester

Current Trends in PEG-based Research and Development

The field of PEG-based research, often termed "PEGylation," is a dynamic and evolving area of materials science and pharmaceutical development. PEGylation is the process of attaching PEG chains to molecules and nanoparticles to improve their physicochemical and pharmacokinetic properties. researchgate.netresearchgate.net This strategy is widely employed to enhance the water solubility, stability, and circulation time of therapeutic agents and to reduce their immunogenicity. mdpi.comtandfonline.comnih.gov

Current research trends in PEGylation are focused on several key areas:

Precision and Purity: There is a significant move towards using discrete PEGs (dPEGs) with defined molecular weights and structures, as opposed to traditional polydisperse PEG mixtures. researchgate.net This shift allows for the creation of more homogeneous and well-defined bioconjugates, which can lead to improved therapeutic outcomes. researchgate.net

Stimuli-Responsive Systems: Researchers are designing "smart" PEGylated systems that release their payload in response to specific environmental triggers, such as changes in pH or the presence of certain enzymes. mdpi.comtandfonline.com This approach allows for targeted drug delivery, minimizing off-target effects.

Overcoming Immunogenicity: While PEGylation generally reduces the immune response to a therapeutic, the potential for the formation of anti-PEG antibodies is a recognized challenge. mdpi.comnih.gov Current research is actively exploring ways to mitigate this immunogenicity. researchgate.netnih.gov

Advanced Drug Delivery Vehicles: PEG is a fundamental component in the development of various drug delivery systems, including micelles, liposomes, and other nanoparticles. researchgate.nettandfonline.com These PEGylated nanocarriers can encapsulate drugs, protecting them from degradation and facilitating their transport to target sites. mdpi.com

Expansion of Applications: The application of PEGylation continues to expand beyond protein therapeutics to include small molecule drugs, oligonucleotides, and various nanomaterials. conicet.gov.ar The global market for polyethylene glycol is projected to grow, driven by its increasing use in pharmaceuticals, cosmetics, and other industries. futuremarketinsights.com

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation of Hydroxy-PEG10-t-butyl ester is warranted due to its specific structural features and its potential to contribute to the advancement of several research areas. The rationale for such an investigation can be broken down into the following key points:

Enabling Complex Syntheses: The orthogonal protecting group strategy offered by this molecule is fundamental to multi-step organic synthesis. The tert-butyl ester is stable under a variety of reaction conditions but can be selectively removed with acid, a crucial feature for constructing complex molecules where different parts of the molecule need to be modified in a specific order. iris-biotech.delibretexts.org This is particularly relevant in the synthesis of peptides and antibody-drug conjugates. americanchemicalsuppliers.comontosight.ai

Facilitating Drug Delivery Research: The defined length of the ten-unit PEG chain in Hydroxy-PEG10-t-butyl ester allows for systematic studies on how linker length affects the properties of drug conjugates and nanocarrier systems. crimsonpublishers.comnii.ac.jp Understanding these structure-activity relationships is critical for optimizing drug delivery.

Probing Structure-Property Relationships: The monodisperse nature of this compound, having a precise number of ethylene glycol units, enables researchers to investigate the impact of a well-defined hydrophilic spacer on molecular interactions, self-assembly processes, and biological activity without the complications arising from polydispersity. researchgate.net

Development of Novel Biomaterials: The hydroxyl group can be used as an initiation point for polymerization, leading to the creation of well-defined block copolymers with a PEG segment. mdpi.com These materials can have applications in areas such as tissue engineering and the development of smart hydrogels.

Table 1: Key Features and Research Relevance of Hydroxy-PEG10-t-butyl Ester

| Feature | Description | Research Relevance |

| Hydroxyl Group (-OH) | A reactive functional group. | Enables further derivatization, attachment to other molecules, or initiation of polymerization. cd-bioparticles.netbroadpharm.com |

| PEG10 Linker | A discrete chain of ten ethylene glycol units. | Provides hydrophilicity, improves solubility in aqueous media, and offers a defined spacer length for systematic studies. cd-bioparticles.netbroadpharm.comcrimsonpublishers.com |

| tert-Butyl Ester | An acid-labile protecting group for a carboxylic acid. | Allows for orthogonal protection strategies in multi-step synthesis, enabling selective deprotection to reveal a reactive carboxyl group. cd-bioparticles.netbroadpharm.comiris-biotech.delibretexts.org |

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGJXDZOJNBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

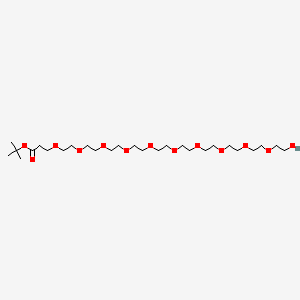

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Hydroxy Peg10 T Butyl Ester and Its Derivatives

Strategies for PEG Chain Elongation and Functionalization

The precise control over the length and functionality of PEG chains is paramount for tailoring the properties of resulting materials. nih.gov

Controlled Polymerization Techniques for Defined PEG Lengths

Traditional ring-opening polymerization of ethylene (B1197577) oxide often leads to polymers with a broad molecular weight distribution (polydispersity). nih.gov To overcome this, controlled radical polymerization (CRP) techniques have been developed, including atom transfer radical polymerization (ATRP). sigmaaldrich.comrsc.org ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com Another approach involves the solid-phase stepwise synthesis, where PEG chains are built monomer by monomer on a solid support, offering excellent control over the final length. nih.gov More recently, a catalytically controlled ring-opening polymerization of 2-oxo-15-crown-5 has been reported as a method to produce well-defined PEG-like polyesters that are also biodegradable and recyclable. acs.org

| Technique | Advantages | Disadvantages | Key Features |

|---|---|---|---|

| Traditional Ring-Opening Polymerization | Simple, widely used. nih.gov | Produces polydisperse polymers. nih.gov | Random process leading to varied chain lengths. nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined molecular weight and narrow distribution. sigmaaldrich.comrsc.org | Requires careful control of reaction conditions. | Controlled/living polymerization. sigmaaldrich.com |

| Solid-Phase Stepwise Synthesis | Excellent control over chain length, allows for asymmetric derivatives. nih.gov | More complex and time-consuming for high molecular weights. | Step-by-step monomer addition on a solid support. nih.gov |

| Catalytically Controlled ROP of 2-oxo-15-crown-5 | Produces well-defined, biodegradable, and recyclable polymers. acs.org | Newer technique, may have limitations in scalability. | Ion-regulated reactivity and selectivity. acs.org |

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity and regioselectivity in PEG synthesis is crucial for creating complex and highly functional materials. Stereoselective synthesis has been demonstrated in the context of PEGylated azoles via 1,3-dipolar cycloaddition reactions, where the stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the final product. doi.org This approach allows for the creation of PEG-containing heterocycles with controlled stereochemistry.

Regioselective modifications are often achieved through the use of protecting groups and by controlling reaction conditions to favor the reaction at a specific site of the PEG molecule. For instance, the synthesis of heterobifunctional PEGs often involves the selective protection of one terminal hydroxyl group, allowing for the derivatization of the other, followed by deprotection and subsequent modification of the first group. mdpi.comrsc.org

Selective Functional Group Transformations on Hydroxy-PEG10-t-butyl Ester

The terminal hydroxyl group of Hydroxy-PEG10-t-butyl ester is a versatile handle for a wide range of chemical modifications, enabling the introduction of various functionalities. cd-bioparticles.netbroadpharm.com The t-butyl ester group serves as a protected form of a carboxylic acid, which can be deprotected under acidic conditions. cd-bioparticles.netorganic-chemistry.org

Hydroxyl Group Derivatization Strategies

The hydroxyl group can be converted into a variety of other functional groups, significantly expanding the utility of the parent molecule. nih.govrsc.org

The conversion of the hydroxyl group to an amine is a common and important transformation. One widely used method involves a three-step process: conversion of the hydroxyl to a good leaving group (like a tosylate or mesylate), followed by reaction with sodium azide (B81097) to form an azide-terminated PEG, and finally reduction of the azide to an amine. mdpi.comnih.govbohrium.com This reduction can be achieved using various reagents, including triphenylphosphine (B44618) (PPh3) or by hydrogenation. nih.govresearchgate.net A more direct approach involves the Mitsunobu reaction to introduce a phthalimido group, followed by hydrazinolysis to yield the amine. nih.govstackexchange.com

The introduction of a thiol group can be accomplished through several routes. One method involves converting the hydroxyl group to a tosylate, followed by reaction with a protected thiol source and subsequent deprotection. rsc.orgpsu.eduresearchgate.net Another strategy utilizes the reaction with sodium hydrosulfide. mdpi.com

The synthesis of azide-terminated PEGs is often an intermediate step in the formation of amines but is also valuable for "click" chemistry reactions. mdpi.comsigmaaldrich.com This is typically achieved by reacting a tosylated or mesylated PEG with sodium azide. mdpi.combohrium.comsigmaaldrich.com

| Target Functional Group | Key Reagents/Steps | Reported Yields/Conversion | References |

|---|---|---|---|

| Amine | 1. Mesylation/Tosylation 2. Azidation (NaN3) 3. Reduction (e.g., Zn/NH4Cl, PPh3) | >99% conversion, 82-99% isolated yields for Zn reduction. nih.govbohrium.com | mdpi.comnih.govbohrium.comresearchgate.net |

| Thiol | 1. Tosylation 2. Reaction with protected thiol or NaSH 3. Deprotection | Quantitative conversion for some copolymers. rsc.orgpsu.edu 84% yield with NaSH. mdpi.com | mdpi.comrsc.orgpsu.eduresearchgate.net |

| Azide | 1. Tosylation/Mesylation 2. Reaction with NaN3 | >95% functionalization. mdpi.com | mdpi.combohrium.comsigmaaldrich.com |

Esterification is a common method for attaching molecules containing a carboxylic acid to the hydroxyl group of PEG. nih.govtandfonline.com This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com While effective, ester linkages can be reversible and susceptible to hydrolysis. nih.govacs.org

Etherification provides a more stable linkage compared to esterification. The Williamson ether synthesis is a classical method used for this purpose, typically involving the deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. nih.govrsc.org Care must be taken as strong bases can potentially lead to PEG chain scission. nih.gov Recent developments have shown that the Williamson etherification can be carried out under moderate dilution to synthesize cyclic PEGs. rsc.org

t-butyl Ester Deprotection Techniques

Acid-catalyzed hydrolysis is the most common method for the deprotection of t-butyl esters. The reaction proceeds through protonation of the ester carbonyl, increasing its electrophilicity, followed by cleavage to form the carboxylic acid and the t-butyl cation. acsgcipr.org A variety of acidic reagents can be employed, with the choice depending on the desired selectivity and the acid lability of other protecting groups within the molecule.

Commonly used acids include:

Trifluoroacetic acid (TFA): Often used in a mixture with a scavenger like triethylsilane in a solvent such as dichloromethane (B109758) (DCM). TFA is effective but can be harsh and may cleave other acid-labile groups. tandfonline.com

Hydrochloric acid (HCl): Anhydrous HCl in an organic solvent like dioxane is a powerful reagent for cleaving t-butyl esters. acsgcipr.org

Formic acid: A milder option suitable for substrates sensitive to stronger acids. acsgcipr.org

p-Toluenesulfonic acid (p-TsOH): This reagent can selectively remove t-butyl esters in the presence of certain other protecting groups and can be used under microwave irradiation to accelerate the reaction. tandfonline.comresearchgate.net

Lewis Acids: Zinc bromide (ZnBr₂) in DCM is a well-established reagent for t-butyl ester deprotection. tandfonline.comnih.govacs.org It offers a degree of chemoselectivity, although it can also cleave other acid-sensitive groups like N-Boc and N-trityl. acs.orgresearchgate.net

The table below summarizes typical conditions for acid-catalyzed deprotection.

| Reagent | Solvent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Often used with scavengers to prevent side reactions. tandfonline.com |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 4M solution in dioxane is common for selective N-Boc removal, but can also cleave t-butyl esters. acs.org |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene (B28343) / Dioxane | Reflux / Microwave | Can offer selectivity over some other protecting groups. tandfonline.comresearchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A common Lewis acid approach for this transformation. tandfonline.comnih.govacs.org |

| Sulfuric Acid (H₂SO₄) | t-Butyl Acetate (tBuOAc) | Room Temperature | Can be used for selective deprotection of N-Boc groups in the presence of t-butyl esters. researchgate.net |

In the synthesis of complex molecules where multiple acid-labile protecting groups are present, achieving chemoselectivity is paramount. For instance, selectively cleaving a t-butyl ester while preserving a t-butyloxycarbonyl (Boc) group, or vice versa, requires carefully chosen conditions, as both are susceptible to acidic cleavage. acs.org Several milder and more selective methods have been developed to address this challenge.

Cerium(III) Chloride and Sodium Iodide: The CeCl₃·7H₂O-NaI system in refluxing acetonitrile (B52724) has been shown to selectively cleave t-butyl esters in the presence of N-Boc groups, reversing the typical selectivity seen with strong acids. organic-chemistry.org This method provides a valuable tool for orthogonal deprotection strategies.

Silica (B1680970) Gel: Standard flash chromatography-grade silica gel in refluxing toluene can efficiently and mildly cleave t-butyl esters. lookchem.com This method demonstrates good selectivity, leaving t-butyl ethers and other esters like trimethylsilylethyl (TMSE) esters intact. researchgate.net

Molecular Iodine: Catalytic amounts of molecular iodine in acetonitrile have been used for the chemoselective hydrolysis of t-butyl esters. The reaction conditions are mild and compatible with various other protecting groups, including N-Boc, benzyl (B1604629) ethers (OBn), and acetates (OAc). researchgate.net

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate the thermolytic cleavage of t-butyl esters, often under microwave irradiation, providing a clean conversion to the corresponding carboxylic acids. researchgate.net

Catalytic Radical Cations: A protocol using a catalytic amount of tris(4-bromophenyl)aminium radical cation ("Magic Blue") with triethylsilane as a sacrificial agent provides a very mild method for de-tert-butylation of esters, ethers, and carbonates without strong acids or high temperatures. acs.orgorganic-chemistry.org

The following table highlights some of these alternative methods and their key features.

| Reagent System | Solvent | Conditions | Selectivity / Key Feature |

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Selective for t-butyl esters over N-Boc groups. organic-chemistry.org |

| Silica Gel (SiO₂) | Toluene | Reflux | Mild conditions; selective over t-butyl ethers and TMSE esters. lookchem.comresearchgate.net |

| Iodine (I₂) | Acetonitrile | Reflux | Catalytic and mild; compatible with N-Boc, OBn, OAc. researchgate.net |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux / Microwave | Thermolytic cleavage; clean conversion with solvent evaporation. researchgate.net |

| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temperature | Catalytic, non-acidic method with high chemoselectivity. acs.orgorganic-chemistry.org |

Synthesis of Heterobifunctional and Multifunctional PEG Architectures Incorporating the Hydroxy-PEG10-t-butyl Ester Moiety

The Hydroxy-PEG10-t-butyl ester is an ideal starting material for creating more complex, heterobifunctional PEG structures. cd-bioparticles.netbroadpharm.com The hydroxyl group can be readily converted into a variety of other functional groups or used as an initiation point for polymerization. Subsequently, the t-butyl ester can be deprotected to reveal a terminal carboxylic acid, which can then be activated for conjugation to biomolecules or other linkers. This sequential modification allows for the precise construction of PEG linkers with distinct functionalities at each terminus.

Advanced linkers for bioconjugation are designed to do more than simply connect two molecules. Their structure can be manipulated to modulate the physicochemical properties of the final conjugate, such as solubility and stability. americanpharmaceuticalreview.com The incorporation of a hydrophilic PEG chain, such as the one in Hydroxy-PEG10-t-butyl ester, is a common strategy to increase the water solubility of hydrophobic drug payloads and reduce aggregation. americanpharmaceuticalreview.com

The synthesis of such linkers often involves a multi-step process. For example, the hydroxyl group of Hydroxy-PEG10-t-butyl ester can be reacted with succinic anhydride (B1165640) to introduce a new carboxyl group (while the original remains protected), or it can be converted to an amine, thiol, or azide for click chemistry applications. researchgate.netmdpi.com Following the modification of the hydroxyl terminus, the t-butyl ester is selectively deprotected to provide a heterobifunctional PEG linker. The design can also incorporate cleavable moieties that allow for the controlled release of a conjugated payload under specific physiological conditions, such as changes in pH or the presence of certain enzymes. acs.orgnih.gov

While linear PEGs are widely used, branched and dendritic PEG architectures offer unique advantages, including a higher payload capacity and altered pharmacokinetic profiles. americanpharmaceuticalreview.com Dendritic PEGs, with their highly branched, three-dimensional structure, provide a large surface area for the attachment of multiple molecules. nih.gov

Hydroxy-PEG10-t-butyl ester can be used as a "PEG arm" in the synthesis of these more complex structures. For instance, a central core molecule with multiple reactive sites can be coupled with several equivalents of a modified Hydroxy-PEG10-t-butyl ester (e.g., where the hydroxyl has been converted to a reactive amine or azide). This approach allows for the construction of star-shaped or dendritic polymers where the periphery is decorated with multiple t-butyl ester-protected carboxyl groups. thno.org Subsequent deprotection of these groups yields a multifunctional scaffold with numerous terminal carboxylic acids, ready for conjugation to drugs, targeting ligands, or imaging agents. This strategy has been employed to create vectors for gene delivery and multifunctional nanocarriers for theranostics. nih.govthno.org The incorporation of PEG chains into these dendritic structures enhances biocompatibility, solubility, and can prolong circulation half-life. nih.govmdpi.com

Applications of Hydroxy Peg10 T Butyl Ester in Biomedical and Materials Science Research

Pharmaceutical and Drug Delivery Research

In the realm of pharmaceutical and drug delivery research, Hydroxy-PEG10-t-butyl ester serves as a critical building block and linker molecule. Its polyethylene (B3416737) glycol component imparts desirable properties such as increased water solubility and biocompatibility to the molecules it is attached to. axispharm.combioglyco.com These characteristics are highly sought after in the development of advanced therapeutic agents. The compound is frequently used in medical research, drug-release systems, and nanotechnology applications. biochempeg.com

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. njbio.comnih.gov The linker that connects the antibody to the cytotoxic payload is a critical component of ADC design, influencing the conjugate's stability, solubility, and pharmacokinetic properties. bioglyco.com

Hydroxy-PEG10-t-butyl ester is incorporated into the linker structure of ADCs. sigmaaldrich.com The hydrophilic PEG chain helps to mitigate the aggregation and poor solubility often associated with ADCs carrying hydrophobic drug payloads. bioglyco.comspringernature.com By increasing the hydrophilicity of the entire construct, the PEG linker enhances the ADC's stability in circulation and improves its therapeutic profile. bioglyco.com The defined length of the PEG10 chain allows for precise control over the distance between the antibody and the drug, which can impact the efficacy and release of the payload once the ADC reaches its target cell.

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific disease-causing proteins from cells. nih.gov A PROTAC is a bifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govresearchgate.net This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The linker component is crucial for the proper functioning of a PROTAC, and Hydroxy-PEG10-t-butyl ester is a building block used in the synthesis of these linkers. broadpharm.comsigmaaldrich.com The length and chemical nature of the PEG linker can significantly influence the efficacy of the PROTAC by affecting the formation of a stable and productive ternary complex. nih.gov The hydrophilicity imparted by the PEG chain can also improve the often-poor solubility and cell permeability of these relatively large molecules, which is a significant challenge in PROTAC development. nih.govresearchgate.net

Hydroxy-PEG10-t-butyl ester is also employed in the synthesis of peptide and oligonucleotide conjugates. broadpharm.com These bioconjugates are developed for various therapeutic and diagnostic purposes. Covalently linking peptides to oligonucleotides can enhance the cellular uptake and delivery of nucleic acid-based drugs, such as antisense oligonucleotides or siRNAs, which otherwise have poor cell membrane permeability. researchgate.netnih.gov

The linker facilitates the covalent attachment of these two distinct biomolecules. mdpi.com The PEG portion of the linker can improve the solubility and pharmacokinetic properties of the resulting conjugate. The synthesis often involves modifying the hydroxyl or the deprotected carboxyl end of the Hydroxy-PEG10-t-butyl ester to create reactive groups that can then form stable bonds with the peptide and the oligonucleotide, respectively. nih.gov

PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. bioglyco.com The process involves attaching PEG chains to a drug, protein, or peptide. This modification can increase the molecule's hydrodynamic size, which in turn reduces its clearance by the kidneys and prolongs its circulation time in the bloodstream. bioglyco.com

By serving as a PEGylation reagent, Hydroxy-PEG10-t-butyl ester contributes to these benefits. When conjugated to a therapeutic agent, the PEG10 chain can help shield the molecule from enzymatic degradation and reduce its immunogenicity, leading to an improved safety and efficacy profile.

A significant challenge in pharmaceutical development is the formulation of drugs with low water solubility, which often leads to poor bioavailability. axispharm.com The hydrophilic nature of polyethylene glycol makes it an excellent agent for increasing the aqueous solubility of hydrophobic compounds. broadpharm.comaxispharm.com

| Application | Function of Hydroxy-PEG10-t-butyl Ester | Key Benefits |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Component of the linker connecting antibody to cytotoxic drug. sigmaaldrich.com | Improves solubility and stability; reduces aggregation. bioglyco.com |

| PROTACs | Component of the linker connecting the target protein ligand and E3 ligase ligand. broadpharm.comsigmaaldrich.com | Optimizes ternary complex formation; enhances solubility and cell permeability. nih.govresearchgate.net |

| Peptide/Oligonucleotide Conjugates | Covalently links peptides to nucleic acids. broadpharm.com | Improves cellular uptake and pharmacokinetic profile of the nucleic acid. researchgate.netnih.gov |

Targeted Drug Delivery Systems

The structure of Hydroxy-PEG10-t-butyl ester is particularly advantageous for the development of targeted drug delivery systems. The hydrophilic PEG chain can increase the solubility and circulation time of conjugated drugs, a process known as PEGylation. This modification helps to shield the therapeutic agent from the body's immune system and enzymatic degradation.

The terminal hydroxyl group can be chemically modified to attach targeting ligands, such as antibodies or peptides, that specifically bind to receptors on diseased cells. Concurrently, the t-butyl ester group serves as a protecting group for a carboxylic acid. This ester can be cleaved under acidic conditions, which can be exploited for drug release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. This dual functionality allows for the creation of sophisticated drug delivery vehicles that can selectively accumulate at the target site and release their payload in a controlled manner.

| Feature | Role in Targeted Drug Delivery |

| PEG10 Chain | Increases solubility, prolongs circulation half-life, and provides a "stealth" effect to evade the immune system. |

| Hydroxyl Group | Provides a reactive site for the attachment of targeting moieties (e.g., antibodies, peptides) to direct the drug conjugate to specific cells or tissues. |

| t-Butyl Ester | Acts as a pH-sensitive protecting group for a carboxylic acid, enabling controlled drug release in acidic environments characteristic of tumors or intracellular compartments. |

Bioconjugation and Bio-Orthogonal Chemistry

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. Hydroxy-PEG10-t-butyl ester is a valuable linker in this field. axispharm.com Its linear structure and defined length allow for precise control over the distance between the conjugated species. The hydroxyl and protected carboxyl groups offer orthogonal reactivity, meaning one group can be reacted selectively without affecting the other. This allows for a stepwise and controlled approach to synthesizing complex bioconjugates. vectorlabs.com

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The functional groups on Hydroxy-PEG10-t-butyl ester can be converted to other functionalities that are active in bio-orthogonal reactions.

Utilization in "Click Chemistry" Applications

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and specific. The hydroxyl group of Hydroxy-PEG10-t-butyl ester can be readily converted into an azide (B81097) or an alkyne, which are key functional groups for the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These click reactions are instrumental in attaching the PEG linker to proteins, peptides, or other molecules of interest that have been modified with the complementary functional group. labinsights.nl

| Click Chemistry Reaction | Role of Hydroxy-PEG10-t-butyl Ester Derivative |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The hydroxyl group can be converted to either an azide or a terminal alkyne for subsequent ligation. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | The hydroxyl group can be modified to an azide to react with a strained alkyne, or less commonly, derivatized into a strained alkyne itself. |

Functionalization of Biomolecules for Imaging and Diagnostics

In the realm of molecular imaging and diagnostics, Hydroxy-PEG10-t-butyl ester can be used to link imaging agents (e.g., fluorescent dyes, radioisotopes) or diagnostic probes to biomolecules. The PEG spacer enhances the water solubility of often hydrophobic imaging agents and can improve their pharmacokinetic properties. broadpharm.com For instance, a fluorescent dye can be attached to the hydroxyl end of the molecule, and the deprotected carboxylic acid can then be used to conjugate this assembly to a protein or antibody. This allows for the tracking and visualization of the biomolecule's distribution and localization in vitro or in vivo.

Advanced Materials Science and Surface Modification Research

The properties of Hydroxy-PEG10-t-butyl ester also lend themselves to applications in materials science, particularly in the modification of surfaces to control their interactions with biological systems. cd-bioparticles.net

| Research Finding | Implication for Reduced Fouling |

| Surfaces grafted with PEG chains exhibit significantly reduced protein adsorption. | The hydrophilic and flexible nature of the PEG chains creates a steric barrier that prevents proteins from approaching and adsorbing to the surface. |

| The density of grafted PEG chains influences the anti-fouling efficacy. | A higher density of PEG chains generally leads to better resistance to biofouling. |

Nanomaterials Functionalization for Biomedical Applications

Hydroxy-PEG10-t-butyl ester serves as a valuable tool for the surface functionalization of nanomaterials, a critical step in tailoring their properties for biomedical applications such as drug delivery, bioimaging, and diagnostics. The hydroxyl group of the linker can be chemically reacted with complementary functional groups on the surface of various nanomaterials, including metallic nanoparticles, quantum dots, and liposomes. This process, often referred to as PEGylation, creates a hydrophilic and biocompatible coating on the nanoparticle surface.

The presence of the PEG chain can improve the colloidal stability of nanomaterials in biological fluids, preventing aggregation and nonspecific protein adsorption. This "stealth" effect can prolong the circulation time of nanoparticles in the bloodstream, enhancing their potential to reach target tissues. Furthermore, the t-butyl ester group provides a latent carboxylic acid functionality. Following deprotection under acidic conditions, the exposed carboxylic acid can be used for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes. This two-step functionalization strategy allows for precise control over the surface chemistry of the nanomaterials.

Table 1: Potential Applications of Nanomaterials Functionalized with Hydroxy-PEG10-t-butyl Ester

| Application Area | Potential Advantage of Functionalization | Example Nanomaterial |

| Drug Delivery | Increased circulation time, improved solubility of hydrophobic drugs, potential for targeted delivery. | Liposomes, Polymeric Nanoparticles |

| Bioimaging | Enhanced biocompatibility and stability of imaging probes, reduced background signal. | Quantum Dots, Gold Nanoparticles |

| Diagnostics | Reduced non-specific binding in biosensors, improved sensitivity and specificity. | Magnetic Nanoparticles |

Cell Culture and Ligand Studies

The unique chemical properties of Hydroxy-PEG10-t-butyl ester also lend themselves to applications in cell culture and the study of ligand-receptor interactions.

Modification of cell surfaces with biocompatible polymers like PEG can be employed to modulate cellular interactions and responses. Hydroxy-PEG10-t-butyl ester can be used to create a hydrophilic layer on the cell surface, which can reduce non-specific cell adhesion and protein adsorption. The hydroxyl group can be activated for covalent attachment to cell surface proteins or lipids.

Following the attachment of the linker to the cell surface, the t-butyl ester can be removed to expose the carboxylic acid. This terminal functional group can then be used to immobilize specific ligands, such as peptides or small molecules, onto the cell surface. This allows for the controlled presentation of ligands to study their effects on cell signaling, adhesion, and other biological processes. This approach can be particularly useful for creating model cell systems to investigate fundamental aspects of cell biology.

In the realm of chemical biology, Hydroxy-PEG10-t-butyl ester can function as a soluble support for the synthesis of ligands and short polypeptides. The hydroxyl group can be anchored to a solid support or another molecule, while the t-butyl ester-protected carboxylic acid serves as the starting point for peptide chain elongation.

The synthesis can be carried out in solution, and the PEG chain enhances the solubility of the growing peptide chain in a variety of solvents. After the desired peptide sequence has been assembled, the t-butyl ester protecting group can be removed, and the resulting carboxylic acid can be coupled to another molecule or purified. This method offers an alternative to traditional solid-phase peptide synthesis, particularly for shorter or modified peptides where solubility can be a challenge.

Analytical and Characterization Methodologies for Hydroxy Peg10 T Butyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the precise molecular structure of Hydroxy-PEG10-t-butyl ester by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of Hydroxy-PEG10-t-butyl ester. Both ¹H and ¹³C NMR are employed to confirm the presence of the key structural motifs: the polyethylene (B3416737) glycol (PEG) backbone, the terminal hydroxyl group, and the t-butyl ester group.

In ¹H NMR spectra, the nine protons of the t-butyl group typically produce a sharp, intense singlet signal. nih.gov The repeating ethylene (B1197577) glycol units of the PEG chain generate a complex, overlapping multiplet, which is a characteristic feature of PEG compounds. acs.org The methylene (B1212753) protons adjacent to the hydroxyl and ester functionalities are shifted downfield to distinct chemical shifts, allowing for confirmation of the end-group structure. acs.org For instance, the formation of an ester bond can shift the signal of adjacent methylene protons downfield. acs.org

¹³C NMR provides complementary information, with distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the t-butyl group, and the carbons of the PEG backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for Hydroxy-PEG10-t-butyl Ester Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.45 | Singlet | 9H |

| -O-CH₂-CH₂-O- (PEG Backbone) | ~3.64 | Multiplet | ~40H |

| HO-CH₂- | ~3.70 | Triplet | 2H |

| -CH₂-C(O)O- | ~2.50 | Triplet | 2H |

| HO- (Hydroxyl Proton) | Variable | Broad Singlet | 1H |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of Hydroxy-PEG10-t-butyl ester will exhibit distinctive absorption bands corresponding to its hydroxyl, ester, and ether functionalities.

A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (O-H) group. masterorganicchemistry.com The strong, sharp peak typically observed between 1735-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aliphatic ester. masterorganicchemistry.comvscht.cz The region between 2850-2960 cm⁻¹ will show strong C-H stretching absorptions from the alkyl portions of the molecule. A significant, strong band around 1100 cm⁻¹ is indicative of the C-O (ether) stretching of the polyethylene glycol backbone. researchgate.net

Table 2: Characteristic IR Absorption Bands for Hydroxy-PEG10-t-butyl Ester

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 | Strong, Sharp |

| Ether (C-O-C) | Stretching | 1050 - 1150 | Strong |

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of Hydroxy-PEG10-t-butyl ester and separating it from starting materials, byproducts, or oligomers of different PEG chain lengths. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Reversed-phase HPLC (RP-HPLC) is particularly effective for separating PEG compounds. nih.govresearchgate.net Using a C8 or C18 stationary phase with a mobile phase gradient, such as water and acetonitrile (B52724) or methanol, allows for the separation of PEG oligomers based on the number of ethylene oxide units. nih.govresearchgate.net Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. A purity level of >90% or >95% as determined by HPLC is often required for research applications.

Size Exclusion Chromatography (SEC) can also be used to analyze the molecular weight distribution of PEGylated compounds, separating molecules based on their hydrodynamic volume.

Mass Spectrometry for Molecular Weight and Composition Verification

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of Hydroxy-PEG10-t-butyl ester (C₂₇H₅₄O₁₃, MW: 586.7 g/mol ). broadpharm.compharmaffiliates.com Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are well-suited for analyzing PEG compounds, which can be thermally labile. researchgate.netnih.gov

In a typical analysis, the compound is ionized, often forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental formula. For Hydroxy-PEG10-t-butyl ester, the expected sodiated molecule ([C₂₇H₅₄O₁₃Na]⁺) would have a theoretical m/z of approximately 609.7. The technique is sensitive enough to resolve the distribution of PEG oligomers if present, showing a series of peaks separated by 44.03 Da, corresponding to the mass of a single ethylene glycol unit (-CH₂CH₂O-).

Advanced Analytical Approaches for End-Group Analysis and Conversion Efficiency

Beyond basic structural confirmation, advanced methods are employed to verify the identity and purity of the terminal functional groups, which is crucial for subsequent conjugation reactions. MALDI-TOF mass spectrometry is a powerful tool for this purpose. researchgate.net

By selectively reacting the terminal hydroxyl group with a reagent of known mass, the resulting mass shift in the MS spectrum can confirm the presence and accessibility of the hydroxyl group. This method allows for the unambiguous differentiation between a hydroxyl group and other potential end-groups, such as an amine, which differ by only one mass unit. researchgate.net Furthermore, this technique can be used to quantitatively assess the efficiency of end-group transformations. By analyzing the mass spectrum after a conjugation reaction, one can determine the ratio of reacted to unreacted PEG linker, providing a precise measure of conversion efficiency. researchgate.net This is particularly valuable as NMR spectroscopy can sometimes struggle to quantify end-group conversion due to the overwhelming signal from the repeating PEG backbone protons. researchgate.net

Theoretical and Computational Studies of Hydroxy Peg10 T Butyl Ester

Molecular Modeling and Simulation of PEG Chains

Molecular modeling of PEG chains, including the PEG10 segment of Hydroxy-PEG10-t-butyl ester, is frequently performed using molecular dynamics (MD) simulations. nih.govmpg.de These simulations employ force fields—sets of parameters and equations used to describe the potential energy of the system—to calculate the interactions between atoms and predict the molecule's dynamic behavior. rsc.org Force fields like GAFF (General AMBER force field) and OPLS (Optimized Potentials for Liquid Simulations) have been tested for their accuracy in simulating PEG oligomers, with GAFF showing good reliability for predicting properties of PEG systems. rsc.org

Simulations can be performed at different levels of detail, from all-atom models that explicitly represent every atom to coarse-grained (CG) models that group atoms into larger beads to study longer timescale phenomena. researchgate.netnih.gov The choice of model and force field is crucial, as their accuracy is necessary for correctly predicting the conformation of PEG and its interactions with other molecules. nih.gov Computational studies have successfully been used to understand the structure and dynamics of PEGylated proteins, peptides, liposomes, and nanoparticles. researchgate.netnih.gov For instance, all-atom simulations have shown that PEG chains on a protein surface can adopt a folded structure rather than an extended one. nih.gov

| Methodology | Description | Typical Application | Reference |

|---|---|---|---|

| All-Atom Molecular Dynamics (MD) | Simulates the movement of every atom in the system over time based on a chosen force field (e.g., GAFF, OPLS). | Detailed conformational analysis, solvent interactions, and short-timescale dynamics. | nih.govrsc.org |

| Coarse-Grained (CG) Simulations | Groups of atoms are represented as single "beads" to simplify the system, allowing for longer simulation times and larger systems. | Studying large-scale conformational changes, self-assembly of PEGylated molecules, and interactions with large biological structures. | researchgate.netnih.gov |

| Quantum Chemical Calculations | Uses quantum mechanics to study the electronic structure of molecules, often used to parameterize force fields or study reaction mechanisms. | Investigating the adsorption of PEG monomers onto surfaces and predicting reactivity. | acs.org |

The conformation of a PEG chain is highly flexible and sensitive to its environment, such as the solvent and its attachment to other molecules or surfaces. mpg.denih.gov In aqueous solutions, PEG chains can form local helical structures stabilized by water bridges. mpg.de The flexibility of PEG allows it to transition between different conformations with small energy barriers. researchgate.net

Computational studies have explored several conformational models for PEG chains conjugated to proteins or nanoparticles:

Random Coil: In this model, the PEG chain is highly flexible and explores a wide range of conformations adjacent to the molecule it's attached to. nih.govnist.gov

Shroud-like Conformation: The PEG chain wraps around the surface of the protein or nanoparticle, which can be driven by favorable PEG-protein interactions. researchgate.net

Dumbbell-like Conformation: This conformation describes a relatively unperturbed PEG random coil adjacent to a globular protein. researchgate.netnist.gov Small-angle neutron scattering (SANS) studies have shown that this model accurately describes mono-PEGylated lysozyme (B549824) and human growth hormone. nist.gov

Mushroom and Brush Conformations: When PEG is grafted onto a surface, its conformation depends on the grafting density. At low densities, it forms a "mushroom" shape, while at high densities, the chains extend outwards to form a "brush" conformation to avoid overlap. nih.govresearchgate.net

Molecular dynamics simulations are used to study these conformations by calculating metrics such as the radius of gyration (an indicator of the chain's compactness) and dihedral angle distributions, which reveal the flexibility of the polymer backbone. rsc.orgacs.org For example, simulations of a short PEG10 molecule showed it to be highly dynamic when interacting with a protein surface. acs.org The solvent plays a critical role; simulations have shown that PEG is more elastic in water than in non-polar solvents like hexadecane (B31444) at low stretching forces, an effect attributed to the disruption of water bridges that stabilize helical structures. mpg.de

Prediction of Reactivity and Interaction Mechanisms

Computational methods can predict the reactivity of the functional groups in Hydroxy-PEG10-t-butyl ester and its interaction with other molecules. The molecule possesses a primary hydroxyl group and a t-butyl protected carboxyl group. broadpharm.com The terminal hydroxyl group can be derivatized or replaced, while the t-butyl ester can be deprotected with acid to yield a carboxylic acid, which can then be activated for coupling to amines. broadpharm.comsigmaaldrich.com Computational chemistry can model these reactions to predict activation energies and reaction pathways.

The interaction of the PEG10 chain with its environment is crucial for its function. MD simulations are a primary tool for investigating these non-covalent interactions at an atomic level. nih.gov Studies have shown that PEGylation can influence the conformation and stability of biomolecules like proteins and peptides. nih.govnih.gov The oxygen atoms in the PEG backbone can form hydrogen bonds with water and with solvent-exposed residues on protein surfaces. nih.govnih.gov Simultaneously, the ethylene (B1197577) segments can interact with hydrophobic patches on a protein's surface. nih.gov

Simulations have revealed that:

PEG chains can sterically shield molecules from interactions with other biomolecules, such as plasma proteins, which is a key principle behind the "stealth effect" of PEGylated drug carriers. nih.gov3ds.com

The size and attachment position of the PEG chain can modulate the hydrodynamic volume and flexibility of the resulting conjugate. nih.gov

Interactions between PEG and individual amino acids can be quantified and used to predict how PEGylation will affect protein folding and stability. nih.gov

Simulations can capture the insertion of drug molecules into the PEG layer of a PEGylated liposome (B1194612) or nanoparticle. nih.gov

In Silico Design of Novel Hydroxy-PEG10-t-butyl Ester Conjugates

In silico (computational) methods are increasingly used for the rational design of novel drug delivery systems and bioconjugates. researchgate.netnih.govrsc.org The Hydroxy-PEG10-t-butyl ester molecule serves as a versatile building block for such designs. Its heterobifunctional nature—possessing two different reactive handles—allows for the controlled, step-wise construction of complex molecular architectures. axispharm.com

The process of designing novel conjugates using this linker can be guided by computational modeling at several stages:

Linker Conformational Sampling: Before conjugation, simulations can predict the conformational preferences and flexibility of the Hydroxy-PEG10-t-butyl ester linker itself in relevant solvents.

Virtual Screening and Docking: If the goal is to attach a targeting ligand to one end of the PEG linker and a therapeutic agent to the other, molecular docking can be used to predict the binding affinity and orientation of the ligand to its biological target (e.g., a protein receptor). rsc.org This helps in selecting the most promising ligand candidates.

Predicting System Properties: Computational tools can predict how PEGylation will affect the conjugate's properties, such as solubility, hydrodynamic radius, and interaction with biological membranes or proteins. 3ds.com This pre-screening can save significant time and resources by prioritizing the most promising designs for experimental synthesis and testing. 3ds.com

| Design Step | Computational Method | Objective | Reference |

|---|---|---|---|

| 1. Ligand Selection | Molecular Docking | Predict the binding affinity of various targeting ligands to a specific biological receptor. | rsc.org |

| 2. Conjugate Assembly | Molecular Builders/Editors | Virtually construct the full conjugate by attaching the selected ligand and a drug molecule to the Hydroxy-PEG10-t-butyl ester linker. | nih.gov |

| 3. Conformational Analysis | Molecular Dynamics (MD) Simulation | Evaluate the flexibility of the PEG linker and the overall 3D structure and stability of the conjugate in a simulated physiological environment. | nih.gov |

| 4. Property Prediction | QSAR, MD-based calculations | Estimate key physicochemical properties like solubility, and predict interactions with biological entities like membranes or serum proteins. | 3ds.com |

| 5. Design Optimization | Iterative Modeling | Modify the linker length, attachment points, or chemical moieties based on simulation results to optimize the desired properties. | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Next-Generation Hydroxy-PEG10-t-butyl Ester Derivatives

The development of next-generation derivatives of Hydroxy-PEG10-t-butyl ester is focused on creating molecules with enhanced functionality and specificity. A key area of research is the synthesis of heterobifunctional PEGs, which possess different reactive groups at each end of the PEG chain. This allows for the precise linkage of two different molecules, a crucial feature for applications like antibody-drug conjugates (ADCs). jenkemusa.com

Research is also progressing towards more complex architectures beyond linear chains, such as branched, Y-shaped, and comb-shaped PEGs. mdpi.com These branched structures can offer superior stability and a greater shielding effect for the conjugated molecule compared to their linear counterparts. youtube.com The aim is to create derivatives that can overcome some of the limitations of first-generation PEGylation, such as reduced bioactivity of the conjugated drug due to steric hindrance. tandfonline.com

Table 1: Examples of Potential Next-Generation Hydroxy-PEG10-t-butyl Ester Derivatives

| Derivative Type | Potential Functional Groups | Targeted Application |

|---|---|---|

| Heterobifunctional | Amine, Carboxyl, Maleimide, NHS ester | Antibody-Drug Conjugates, Targeted Drug Delivery |

| Branched (Y-shaped) | Multiple hydroxyl or amine groups | Enhanced stability and shielding of therapeutic proteins |

| Cleavable Linkers | Disulfide bonds, pH-sensitive esters | Controlled drug release in specific microenvironments |

Furthermore, the introduction of cleavable linkers within the PEG chain is a significant advancement. biochempeg.com These linkers are designed to be stable in circulation but break down under specific physiological conditions, such as the acidic tumor microenvironment, releasing the active drug at the target site. mdpi.com

Exploration of Novel Biomedical Applications Beyond Current Scope

While PEGylation is well-established for improving the pharmacokinetic profiles of drugs, researchers are exploring novel biomedical applications for compounds like Hydroxy-PEG10-t-butyl ester. nih.govworldscientific.com One promising area is in the development of advanced drug delivery systems, such as PEGylated nanoparticles and liposomes. mdpi.comcreativepegworks.com These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific cells or tissues. nih.gov The size of the PEG chain is a critical factor, with NPs in the 10 nm to 200 nm range being optimal for cellular uptake and circulation. mdpi.com

Another emerging application is in the field of regenerative medicine and tissue engineering. PEG-based hydrogels are being investigated for use as scaffolds for cell culture and tissue regeneration, as well as for the controlled release of growth factors and other therapeutic agents. jenkemusa.com The biocompatibility and tunable properties of PEG make it an ideal material for these applications.

Furthermore, PEGylated compounds are being explored for their potential in diagnostics and bio-imaging. axispharm.com By attaching fluorescent dyes or other imaging agents to a PEG linker, researchers can create probes for tracking biological processes in real-time. The use of PEG helps to improve the solubility and stability of these probes, enhancing their performance in biological systems.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like Hydroxy-PEG10-t-butyl ester and its derivatives. beilstein-journals.org ML algorithms can be trained on large datasets of chemical reactions to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, for a given synthesis. azom.com This can significantly reduce the time and cost associated with experimental optimization. nih.gov

Machine learning models can also be used to predict the properties of novel PEG derivatives, helping researchers to design molecules with specific characteristics. nih.govnih.gov For example, models can predict how changes in PEG structure will affect its solubility, biocompatibility, and immunogenicity. nih.gov This data-driven approach allows for a more rational design of next-generation PEGylated compounds. nih.gov

The combination of AI with automated synthesis platforms, often referred to as "self-driving labs," has the potential to accelerate the discovery and development of new PEGylated therapeutics. beilstein-journals.org These systems can autonomously design, synthesize, and test new molecules, rapidly iterating to find compounds with the desired properties.

Sustainable and Green Chemistry Approaches in PEG Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of polyethylene (B3416737) glycol and its derivatives. ijirmps.org Traditional chemical synthesis often relies on hazardous solvents and reagents, generating significant waste. jocpr.com Green chemistry approaches aim to minimize the environmental impact of chemical processes by using renewable feedstocks, safer solvents, and more efficient catalytic methods. jocpr.commdpi.com

One promising green approach is the use of PEG itself as a reaction medium. nsf.govrsc.org PEG is a non-toxic, biodegradable, and recyclable solvent that can dissolve a wide range of reactants. nsf.gov The use of PEG as a solvent can eliminate the need for volatile organic compounds (VOCs) and simplify product purification.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another key area of green chemistry. jocpr.com Enzymes can perform highly specific transformations under mild conditions, reducing energy consumption and by-product formation. Researchers are exploring the use of enzymes for the synthesis and modification of PEG, offering a more sustainable alternative to traditional chemical methods. Additionally, there is research into producing PEG from the enzymatic degradation of plastic waste, such as PET. dealroom.co

Table 2: Principles of Green Chemistry in PEG Synthesis

| Principle | Application in PEG Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic routes with high atom economy. |

| Use of Safer Solvents | Utilizing PEG as a reaction medium or other green solvents. mdpi.comnsf.gov |

| Design for Energy Efficiency | Employing biocatalysis and microwave-assisted synthesis to reduce energy consumption. jocpr.comnsf.gov |

| Use of Renewable Feedstocks | Investigating bio-based routes for ethylene (B1197577) glycol production. |

Regulatory Science Considerations for PEGylated Compounds

As the number of PEGylated therapeutics in development and on the market increases, so does the importance of regulatory science in ensuring their safety and efficacy. researchgate.net Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines for the characterization and evaluation of PEGylated products. creativepegworks.com

A key regulatory consideration is the potential immunogenicity of PEG. nih.gov While PEG is generally considered to be non-immunogenic, there have been reports of anti-PEG antibodies in some patients, which can affect the safety and efficacy of the drug. Therefore, thorough immunogenicity testing is a critical part of the regulatory review process for any new PEGylated therapeutic. creativepegworks.com

The characterization of PEGylated compounds also presents regulatory challenges. nih.gov Due to the inherent polydispersity of many PEG polymers, it can be difficult to fully characterize the final product. biochempeg.com Regulatory agencies require detailed information on the molecular weight distribution, purity, and stability of the PEGylated drug. enovatia.com The development of advanced analytical techniques is crucial for meeting these regulatory requirements. nih.gov

Furthermore, the long-term effects of PEG accumulation in the body are a subject of ongoing research and regulatory scrutiny. nih.gov While PEG is generally considered safe, there are concerns about the potential for accumulation in tissues with repeated administration of high molecular weight PEGs. semanticscholar.org Long-term safety studies are therefore essential for the regulatory approval of new PEGylated drugs. researchgate.net

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Hydroxy-PEG10-t-butyl ester, and how do they influence its role in drug delivery systems?

- Answer : Hydroxy-PEG10-t-butyl ester (C₂₇H₅₄O₁₃, MW 586.7) combines a hydrophilic PEG10 chain with a hydrophobic t-butyl ester group. The PEG moiety enhances water solubility and biocompatibility, while the t-butyl ester provides steric protection against premature hydrolysis . Solubility in both water and organic solvents (e.g., DMSO, DMF) enables its use in biphasic systems for drug conjugation . Key characterization methods include:

- NMR spectroscopy to confirm PEG chain length and ester group integrity.

- HPLC to assess purity (>95%) and batch consistency .

- Mass spectrometry to verify molecular weight .

Q. How should Hydroxy-PEG10-t-butyl ester be stored to maintain stability during experimental workflows?

- Answer : To prevent hydrolysis of the t-butyl ester and PEG chain degradation:

- Store at -20°C in airtight, light-protected containers.

- Avoid repeated freeze-thaw cycles; aliquot into single-use quantities .

- Pre-equilicate to room temperature for 30–60 minutes before use to minimize moisture uptake .

Q. What are the primary applications of Hydroxy-PEG10-t-butyl ester in preclinical research?

- Answer : Its dual solubility and low immunogenicity make it suitable for:

- Antibody-drug conjugates (ADCs) : Acts as a non-cleavable linker, enhancing payload (e.g., paclitaxel) solubility and reducing off-target toxicity .

- Nanoparticle surface modification : Improves colloidal stability and prolongs circulation time .

- Biomaterial functionalization : Used in hydrogels or coatings to enhance biocompatibility .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of Hydroxy-PEG10-t-butyl ester in ADC synthesis?

- Answer : The hydroxyl group enables covalent bonding via carbodiimide chemistry (e.g., EDC/NHS). Key considerations:

- Molar ratio optimization : Start with a 1:1.5 (drug:linker) ratio to balance conjugation efficiency and unreacted linker removal .

- Reaction monitoring : Use MALDI-TOF or SEC-HPLC to track conjugation progress .

- Purification : Dialysis or size-exclusion chromatography to remove excess linker .

- Stability testing : Validate linker integrity under physiological pH (7.4) and temperature (37°C) .

Q. What strategies mitigate batch-to-batch variability in Hydroxy-PEG10-t-butyl ester synthesis?

- Answer : Variability arises from PEG polydispersity and ester hydrolysis. Mitigation approaches include:

- Controlled polymerization : Use high-purity ethylene oxide monomers and anhydrous conditions to standardize PEG chain length .

- Quality control protocols :

- ICP-MS to detect trace metals (e.g., from catalysts).

- Karl Fischer titration to ensure moisture content <0.1% .

- Batch pre-screening : Test solubility and reactivity in pilot conjugation assays before large-scale use .

Q. How does the t-butyl ester group influence the pharmacokinetics of PEGylated compounds in vivo?

- Answer : The t-butyl ester:

- Delays hydrolysis : Enhances linker stability in plasma (t½ >24 hours vs. minutes for methyl esters), reducing premature drug release .

- Modulates hydrophobicity : Increases interaction with lipid bilayers, potentially improving tissue penetration .

- Experimental validation : Use LC-MS/MS to quantify intact linker and metabolites in plasma samples over time .

Q. What analytical methods resolve contradictions in Hydroxy-PEG10-t-butyl ester’s reported solubility profiles?

- Answer : Discrepancies in solubility (e.g., water vs. organic solvents) may stem from:

- Aggregation states : Dynamic light scattering (DLS) to assess nanoparticle formation in aqueous solutions .

- Temperature dependence : Conduct solubility assays at 4°C, 25°C, and 37°C to map phase behavior .

- Co-solvent systems : Test binary solvent mixtures (e.g., water/ethanol) to identify optimal solubilization conditions .

Methodological Considerations

Q. How should researchers design experiments to assess the impact of PEG chain length on Hydroxy-PEG10-t-butyl ester’s performance?

- Answer : Compare derivatives with PEG5, PEG8, PEG10, and PEG12 chains:

- In vitro : Measure critical micelle concentration (CMC) and drug-loading efficiency .

- In vivo : Track pharmacokinetics (e.g., AUC, clearance rates) in rodent models .

- Statistical analysis : Use ANOVA to identify significant differences in efficacy or toxicity .

Q. What protocols ensure reproducible results in Hydroxy-PEG10-t-butyl ester-based biomaterial studies?

- Answer : Standardize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。